molecular formula C8H6F3NO3 B1403502 Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate CAS No. 1060810-77-6

Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

Cat. No.: B1403502
CAS No.: 1060810-77-6
M. Wt: 221.13 g/mol
InChI Key: HLCFSNOWINLKMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate typically involves the esterification of 2-hydroxy-6-(trifluoromethyl)isonicotinic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-4-(trifluoromethyl)isonicotinate
  • Methyl 2-hydroxy-5-(trifluoromethyl)isonicotinate
  • Methyl 2-hydroxy-3-(trifluoromethyl)isonicotinate

Uniqueness

Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is unique due to the position of the trifluoromethyl group on the isonicotinate ring. This specific positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

methyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-5(8(9,10)11)12-6(13)3-4/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCFSNOWINLKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165847
Record name Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-77-6
Record name Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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